Fenantreni e derivati

Phenanthrenes and their derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by the presence of two benzene rings fused in a linear manner, forming a nine-membered ring. These compounds exhibit a diverse range of physical properties due to their unique structure, including varying melting points and solubilities. Phenanthrenes are known for their strong electronic transitions, which contribute to their distinctive absorption spectra in ultraviolet (UV) and visible light regions.

Chemically, phenanthrene can undergo various reactions such as electrophilic aromatic substitution at meta and para positions due to the presence of electron-donating groups. Its derivatives, including substituted phenanthrenes, are widely used in organic synthesis and chemical industry for their structural diversity and reactivity. These compounds have found applications in areas such as dye manufacturing, pharmaceuticals, and materials science, owing to their inherent properties and potential for modification.

Additionally, due to concerns over environmental pollution, the study of phenanthrene derivatives has expanded into understanding their ecological impact and developing methodologies for degradation and remediation strategies. The versatile nature of phenanthrenes makes them an interesting subject in both academic research and industrial applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

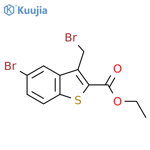

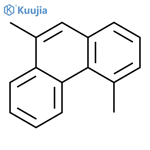

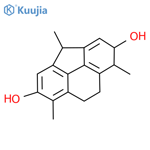

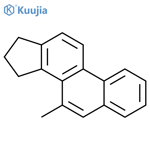

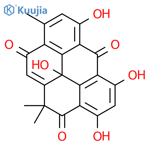

|

Phenanthrene, 4,9-dimethyl- | 66291-34-7 | C16H14 |

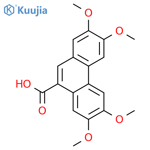

|

Juncutol | 1021950-14-0 | C18H18O2 |

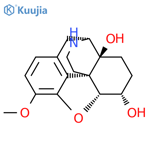

|

7-methylgona-1(10),2,4,6,8,11,13-heptaene | 63020-76-8 | C18H16 |

|

8-butyltetraphene | 63018-64-4 | C22H20 |

|

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene | 898756-44-0 | C21H20O3 |

|

24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)- | 167882-66-8 | C29H38O5 |

|

9-Phenanthroic Acid | 837-45-6 | C15H10O2 |

|

Resistoflavine | 29706-96-5 | C22H16O7 |

|

2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid | 35676-02-9 | C19H18O6 |

|

beta-Noroxycodol | 116499-16-2 | C17H21NO4 |

Letteratura correlata

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

Fornitori consigliati

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati